molecular formula C11H12ClNO3S B12894287 2-tert-Butyl-1,3-benzoxazole-7-sulfonyl chloride CAS No. 914638-40-7

2-tert-Butyl-1,3-benzoxazole-7-sulfonyl chloride

Katalognummer: B12894287
CAS-Nummer: 914638-40-7
Molekulargewicht: 273.74 g/mol
InChI-Schlüssel: DCIWBPASIYRQNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group at the 2-position and a sulfonyl chloride group at the 7-position of the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of specific catalysts and reaction conditions. For instance, a common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as the catalyst at 50°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonate esters, respectively.

    Oxidation and Reduction Reactions:

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonate Esters: Formed through substitution reactions with alcohols.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex benzoxazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-tert-Butyl-6-fluorobenzo[d]oxazole-7-sulfonyl chloride: Similar structure with a fluorine atom at the 6-position.

    2-tert-Butyl-4-(4-chlorophenyl)oxazole: Contains a chlorophenyl group instead of a sulfonyl chloride group.

Uniqueness

2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both the tert-butyl and sulfonyl chloride groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry .

Eigenschaften

CAS-Nummer

914638-40-7

Molekularformel

C11H12ClNO3S

Molekulargewicht

273.74 g/mol

IUPAC-Name

2-tert-butyl-1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C11H12ClNO3S/c1-11(2,3)10-13-7-5-4-6-8(9(7)16-10)17(12,14)15/h4-6H,1-3H3

InChI-Schlüssel

DCIWBPASIYRQNH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC2=C(O1)C(=CC=C2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.